An In-depth Technical Guide to 3-Butynyl Methanethiosulfonate: Properties, Stability, and Applications in Bioconjugation
An In-depth Technical Guide to 3-Butynyl Methanethiosulfonate: Properties, Stability, and Applications in Bioconjugation
Introduction: A Multifunctional Tool for Cysteine-Centric Bioconjugation
In the landscape of bioconjugation, the precise and stable modification of proteins is paramount for the development of advanced therapeutics, diagnostics, and research tools.[1] Among the amino acid residues amenable to chemical modification, cysteine, with its nucleophilic thiol side chain, offers a prime target for selective ligation.[2] 3-Butynyl methanethiosulfonate (BMTMS) has emerged as a valuable reagent in this field, distinguished by its dual functionality. It possesses a methanethiosulfonate (MTS) group, a well-established moiety for rapid and specific reaction with thiols, and a terminal alkyne group, which serves as a versatile handle for subsequent "click" chemistry reactions. This guide provides a comprehensive overview of the chemical properties, stability, and applications of 3-Butynyl Methanethiosulfonate, offering insights for researchers, scientists, and drug development professionals seeking to leverage this reagent for innovative bioconjugation strategies.
Chemical and Physical Properties: What the Structure Dictates
Structure and Core Physicochemical Characteristics
3-Butynyl Methanethiosulfonate is structurally characterized by a four-carbon chain containing a terminal alkyne, connected to a methanethiosulfonate group via an ester linkage. Its CAS number is 72486-09-0.[3]
| Property | Value/Description | Source |
| Molecular Formula | C₅H₈O₂S₂ | Inferred |
| Molecular Weight | 164.25 g/mol | Inferred |
| Appearance | Yellow to Orange Liquid | [3] |
| Storage Temperature | Room Temperature | [3] |
Note: The molecular formula and weight are calculated based on the known structure. The appearance and storage temperature are based on supplier information.
Interpreting Spectral Data: A Predictive Approach
Although specific spectra for 3-Butynyl Methanethiosulfonate are not widely published, we can predict the key features based on its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group of the methanethiosulfonate moiety, the methylene groups of the butynyl chain, and the terminal alkyne proton.
-
¹³C NMR: The carbon NMR would display distinct peaks for the methyl carbon, the two methylene carbons, and the two sp-hybridized carbons of the alkyne.
-
IR Spectroscopy: The infrared spectrum should exhibit a characteristic absorption band for the C≡C triple bond stretch (around 2100-2260 cm⁻¹) and the terminal ≡C-H stretch (around 3200-3300 cm⁻¹). Strong bands corresponding to the S=O stretches of the thiosulfonate group would also be prominent.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of the methanesulfonyl group and cleavage of the butynyl chain.
Reactivity and Mechanism: The Thiol-Specific Reaction
The primary utility of 3-Butynyl Methanethiosulfonate lies in its highly selective and efficient reaction with thiol groups, particularly the side chains of cysteine residues in proteins.
The Thiol-Disulfide Exchange Reaction
The core of the reactivity of BMTMS is the thiol-disulfide exchange reaction. The sulfur atom of the thiol group acts as a nucleophile, attacking the sulfur atom of the methanethiosulfonate. This leads to the formation of a mixed disulfide bond between the butynyl moiety and the thiol, with the concomitant release of methanesulfinic acid.
Caption: Reaction of 3-Butynyl Methanethiosulfonate with a thiol.
This reaction is highly specific for thiols over other nucleophilic amino acid side chains, such as amines (lysine) and hydroxyls (serine, threonine), under typical bioconjugation conditions (neutral to slightly basic pH). The reactivity of the thiol is dependent on its pKa, with the more nucleophilic thiolate anion (R-S⁻) being the reactive species.[4]
Stability and Handling: Ensuring Reagent Integrity
Proper storage and handling of 3-Butynyl Methanethiosulfonate are crucial for maintaining its reactivity and ensuring reproducible experimental outcomes.
Storage and Handling Recommendations
-
Storage: Based on supplier data for the analogous 3-Butynyl Methanesulfonate, it is recommended to store the reagent at room temperature.[3] As with many sulfur-containing compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can help prevent oxidation.
-
Handling: Due to the potential for skin and eye irritation, as indicated by safety data for similar compounds, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling BMTMS.[5] All manipulations should be performed in a well-ventilated fume hood.
Stability in Solution
The stability of methanethiosulfonate reagents in aqueous solutions is pH-dependent. While specific data for BMTMS is lacking, methacholine chloride, another ester-containing compound, shows rapid decomposition at a pH greater than 6.[6] It is therefore advisable to prepare stock solutions of BMTMS in an anhydrous organic solvent such as DMSO or DMF and to use them promptly after dilution into aqueous buffers. The stability in aqueous buffers at various pH values should be empirically determined for specific applications.
Applications in Bioconjugation and Proteomics
The dual functionality of 3-Butynyl Methanethiosulfonate makes it a powerful tool for a range of applications in drug development and proteomics research.
Site-Specific Protein Modification
BMTMS can be used to introduce a terminal alkyne at a specific cysteine residue within a protein. This alkyne handle can then be further functionalized using copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click" chemistry) with a molecule of interest, such as a drug, a fluorescent probe, or a polyethylene glycol (PEG) chain. This two-step approach allows for the modular construction of complex bioconjugates.
Caption: Workflow for two-step protein bioconjugation using BMTMS.
Proteomics and Chemical Biology
In proteomics, BMTMS can be used as a chemical probe to identify and enrich cysteine-containing peptides from complex biological samples. After labeling with BMTMS, the alkyne-tagged peptides can be captured on an azide-functionalized solid support for subsequent identification by mass spectrometry. This approach can be used to profile changes in cysteine reactivity in response to various stimuli.
Experimental Protocol: Labeling a Protein with 3-Butynyl Methanethiosulfonate
This protocol provides a general guideline for the labeling of a protein with a free cysteine residue using BMTMS. Optimization may be required for specific proteins and applications.
Materials:
-
Protein solution in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
3-Butynyl Methanethiosulfonate (BMTMS)
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP), optional
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation:
-
Ensure the protein solution is free of any thiol-containing additives (e.g., DTT, β-mercaptoethanol). If necessary, remove these by dialysis or buffer exchange.
-
If the target cysteine is in a disulfide bond, it may be necessary to pre-reduce the protein with a 5-10 fold molar excess of a phosphine-based reducing agent like TCEP for 30-60 minutes at room temperature.
-
-
BMTMS Stock Solution Preparation:
-
Prepare a 10-100 mM stock solution of BMTMS in anhydrous DMSO or DMF. This should be done immediately before use.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the BMTMS stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.
-
-
Purification:
-
Remove the excess unreacted BMTMS and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.
-
-
Characterization:
-
Confirm the successful labeling of the protein by mass spectrometry. An increase in mass corresponding to the addition of the butynyl-disulfide moiety should be observed.
-
Conclusion: A Versatile Reagent for Advancing Bioconjugation
3-Butynyl Methanethiosulfonate is a valuable bifunctional reagent that enables the selective modification of cysteine residues and the introduction of a versatile alkyne handle for further functionalization. While specific experimental data on its physicochemical properties are limited, its reactivity can be reliably predicted based on the well-established chemistry of methanethiosulfonates. By understanding its chemical properties, stability, and reactivity, researchers can effectively employ BMTMS to construct novel bioconjugates for a wide array of applications in medicine and biological research.
References
-
(No author given). Bioconjugation – using Selective Chemistry to Enhance the Properties of Proteins and Peptides as Therapeutics and Carriers | Request PDF - ResearchGate. Available at: [Link].
-
PubChem. 3-Butynyl p-toluenesulfonate. Available at: [Link].
-
Kenyon, G. L., & Bruice, T. W. (1977). Novel applications of modification of thiol enzymes and redox-regulated proteins using S-methyl methanethiosulfonate (MMTS). PubMed, 31376523. Available at: [Link].
-
(No author given). But-3-yn-1-yl methanesulfonate - PubChem. Available at: [Link].
-
Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. Available at: [Link].
-
(No author given). Maleimide-Based Chemical Proteomics for Quantitative Analysis of Cysteine Reactivity. Available at: [Link].
-
(No author given). Bioconjugates: Examples & Applications - Single Use Support. Available at: [Link].
-
(No author given). Addressing the Challenges of Bioconjugation for Improved Crosslinking and Modification - YouTube. Available at: [Link].
-
(No author given). Late-stage modification of peptides and proteins at cysteine with diaryliodonium salts - PMC. Available at: [Link].
-
(No author given). A mass spectrometry-based proteomics strategy to detect long-chain S-acylated peptides. Available at: [Link].
-
(No author given). Three-Component Protein Modification Using Mercaptobenzaldehyde Derivatives - NSF Public Access Repository. Available at: [Link].
-
(No author given). Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC - NIH. Available at: [Link].
-
(No author given). The “Dark Side” of Food Stuff Proteomics: The CPLL-Marshals Investigate. Available at: [Link].
-
(No author given). Chemical Tools for Temporally and Spatially Resolved Mass Spectrometry-Based Proteomics - PubMed Central. Available at: [Link].
-
(No author given). Compositional Proteomics: Effects of Spatial Constraints on Protein Quantification Utilizing Isobaric Tags - PMC - NIH. Available at: [Link].
-
(No author given). Identification of Four Novel Types of in Vitro Protein Modifications - PMC - NIH. Available at: [Link].
-
(No author given). Martini 3 Force Field Parameters for Protein Lipidation Post-Translational Modifications. Available at: [Link].
-
(No author given). NOVEL THIOL BLOCKING REAGENTS AND THEIR APPLICATION by JESSICA RENEE KNIGHT - Washington State University. Available at: [Link].
-
(No author given). Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions - PMC - PubMed Central. Available at: [Link].
-
(No author given). Relative reactivity and selectivity of vinyl sulfones and acrylates towards the thiol–Michael addition reaction and polymerization - Polymer Chemistry (RSC Publishing). Available at: [Link].
-
(No author given). Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations - NSF Public Access Repository. Available at: [Link].
-
(No author given). Nucleophilicity of Sulfur Compounds - Chemistry LibreTexts. Available at: [Link].
-
(No author given). 03.02 Reactivity of Thiols and Thiolates - YouTube. Available at: [Link].
-
(No author given). Synthesis of new dithiolethione and methanethiosulfonate systems endowed with pharmaceutical interest - ResearchGate. Available at: [Link].
-
(No author given). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride - Organic Syntheses. Available at: [Link].
- (No author given). Synthesis of (S)-3-[(methanesulfonyl)oxy]-1-[4-(1-pyrrolidinyl)-2-butynyl]-2-pyrrolidinone.
-
(No author given). 3,3-dimethyl-1-butynyl methanesulfonate - C7H12O3S, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. Available at: [Link].
-
(No author given). Showing Compound Methyl methanethiosulfonate (FDB008510) - FooDB. Available at: [Link].
-
(No author given). Butyl 3-(methylthio)propanoate | C8H16O2S | CID 16751161 - PubChem - NIH. Available at: [Link].
-
(No author given). NMR, mass spectroscopy, IR - finding compound structure ? | ResearchGate. Available at: [Link].
-
(No author given). NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. Available at: [Link].
-
(No author given). Structure Determination from Spectra (3) (H NMR, C NMR, IR) [Ketone, Alkyl halides, Alcohols] - YouTube. Available at: [Link].
-
(No author given). Solving an Unknown Organic Structure using NMR, IR, and MS - YouTube. Available at: [Link].
-
(No author given). Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra - YouTube. Available at: [Link].
Sources
- 1. researchgate.net [researchgate.net]
- 2. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 3. 3-Butynyl Methanesulfonate | 72486-09-0 [chemicalbook.com]
- 4. But-3-yn-1-yl methanesulfonate | C5H8O3S | CID 11378578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Butynyl p-toluenesulfonate | C11H12O3S | CID 272020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effect of pH on the stability of methacholine chloride in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
